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6-Amino-indolizine-3-carboxylic acid

Cat. No.: B8011531
M. Wt: 176.17 g/mol
InChI Key: IVRPVMRFMRAWIL-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indolizine (B1195054) Ring System

The journey into the chemistry of indolizine, a heterocyclic aromatic compound, began in 1890 when Italian chemist Angeli first reported on the imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the parent base. nih.gov However, it was not until 1912 that the first synthesis of this compound was achieved by Scholtz. nih.govjbclinpharm.org He named it "pyrrocoline," which was later changed to indolizine. nih.gov The structure of indolizine was confirmed by Diels and Alder, who established the presence of four double bonds through catalytic reduction. nih.govjbclinpharm.org

Indolizine and its derivatives have garnered significant attention in the scientific community due to their presence in a variety of natural products and their wide range of pharmacological activities. jbclinpharm.orgsigmaaldrich.com The indolizine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This has led to extensive research into the synthesis and properties of various indolizine derivatives. sigmaaldrich.comchemsrc.comchemsrc.comnih.gov

Structural Features and Unique Aromaticity of Indolizines

Indolizine is an isomer of indole (B1671886), with the key difference being the position of the nitrogen atom at a ring fusion position. mdpi.comchim.it This arrangement results in a fused bicyclic system composed of a pyridine (B92270) and a pyrrole (B145914) ring, where the nitrogen atom is shared between the two rings. bldpharm.com Indolizine is a 10-π electron aromatic system, which contributes to its chemical stability and unique reactivity. mdpi.com

The aromaticity of the indolizine ring system is a subject of interest. Studies have shown that the five-membered ring in indolizine is more aromatic than the six-membered ring. nih.gov The electron density in the indolizine ring is highest at the 3-position, followed by the 1-position, which dictates the regioselectivity of electrophilic substitution reactions. jbclinpharm.orgbldpharm.com This is a key aspect of its chemical behavior.

Overview of 6-Amino-indolizine-3-carboxylic Acid: A Functionalized Indolizine

This compound is a specific derivative of the parent indolizine core. Its structure is characterized by the presence of an amino group (-NH₂) at the 6-position of the indolizine ring and a carboxylic acid group (-COOH) at the 3-position. The presence of these functional groups is expected to significantly influence the chemical and physical properties of the molecule. The CAS number for this compound is 1897520-87-4. chemsrc.comchemsrc.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1897520-87-4 chemsrc.comchemsrc.com
Molecular Formula C₉H₈N₂O₂Inferred from structure
IUPAC Name 6-aminoindolizine-3-carboxylic acidInferred from structure

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by the potential to develop novel compounds with specific biological activities. The amino and carboxylic acid functional groups provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The objectives of studying this compound include exploring its synthesis, characterizing its spectroscopic properties, and investigating its chemical reactivity. Understanding these fundamental aspects is crucial for unlocking its potential applications in various scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B8011531 6-Amino-indolizine-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminoindolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-1-2-7-3-4-8(9(12)13)11(7)5-6/h1-5H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRPVMRFMRAWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino Indolizine 3 Carboxylic Acid and Its Precursors

Classical Approaches to Indolizine (B1195054) Core Synthesis

The Tschitschibabin (or Chichibabin) reaction is a classic method for the direct amination of pyridine (B92270) and its derivatives using sodium amide (NaNH₂). wikipedia.orgscientificupdate.com It proceeds via a nucleophilic addition-elimination mechanism through a σ-adduct intermediate, resulting in the formation of a 2-aminopyridine (B139424) derivative with the evolution of hydrogen gas. wikipedia.org

While typically used to introduce an amino group at the C2 position of an unsubstituted pyridine, the principles of this reaction are foundational for understanding the synthesis of aminopyridine precursors. scientificupdate.comslideshare.net For the synthesis of the target compound, the Tschitschibabin reaction would be applied to a pyridine ring that already contains other necessary substituents. However, direct amination of 3-substituted pyridines can lead to mixtures of products. A more controlled approach involves using a pre-functionalized pyridine, as described above with the nitration-reduction sequence, which offers better regiochemical control for placing the amino group at the desired C5 position of the pyridine precursor.

One of the most powerful and versatile methods for constructing the indolizine nucleus is the 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This reaction involves the generation of a pyridinium (B92312) ylide, which then reacts with a dipolarophile, typically an electron-deficient alkyne or alkene. mdpi.com

To synthesize 6-Amino-indolizine-3-carboxylic acid, this strategy would be employed as follows:

Ylide Formation : A pyridinium salt is formed by reacting a 2-substituted-5-aminopyridine, such as 5-Amino-2-methylpyridine , with a suitable alkylating agent bearing a leaving group on the α-carbon (e.g., ethyl bromoacetate). Subsequent treatment with a base generates the corresponding pyridinium ylide.

Cycloaddition : The ylide undergoes a [3+2] cycloaddition reaction with an alkynic dipolarophile that can introduce the carboxylic acid functionality at the C3 position. nih.gov A prime candidate for this is ethyl propiolate or a similar propiolic acid ester.

Aromatization : The initial cycloadduct, a dihydroindolizine derivative, undergoes spontaneous or induced aromatization (often via oxidation) to yield the final, stable indolizine ring system.

The reaction between a pyridinium ylide and ethyl propiolate is known to be an effective method for creating indolizine-3-carboxylate derivatives. nih.gov

Pyridinium Ylide PrecursorDipolarophileKey Reaction TypeProduct SkeletonRef
1-(propargyl)pyridinium-3-olateEthyl propiolate1,3-Dipolar CycloadditionBicyclo[3.2.1]octadiene carboxylate nih.gov
Isatins, Amino AcidsAlkenes/Alkynes1,3-Dipolar CycloadditionSpiro-oxindolopyrrolidines mdpi.com

Intramolecular cyclization strategies provide a direct route to the bicyclic indolizine system from acyclic or monocyclic precursors. nih.gov These methods involve constructing a pyridine derivative with a side chain at the C2 position that is capable of cyclizing onto the nitrogen atom.

Various strategies have been developed:

Radical Cyclization : A radical can be generated on the side chain of a pyridine derivative, which then cyclizes to form the five-membered ring of the indolizine. researchgate.netnih.gov

Transition-Metal-Catalyzed Cyclization : Gold(I) and palladium catalysts have been used to facilitate the intramolecular hydroarylation or cycloisomerization of pyridine derivatives bearing alkyne-containing side chains (pyrrole-ynes), leading to functionalized indolizines. rsc.orgorganic-chemistry.org

Acid-Catalyzed Cyclization : The intramolecular amination of allylic alcohols attached to a pyridine ring can be catalyzed by acids like p-toluenesulfonic acid to provide access to multisubstituted indolizines. organic-chemistry.org

For the target molecule, this would involve preparing a precursor like 5-amino-2-(functionalized ethyl)pyridine, where the functionalized side chain can undergo a ring-closing reaction to form the five-membered ring and establish the C3-carboxylic acid group.

Modern Synthetic Routes to Functionalized Indolizines

More recent synthetic developments have focused on increasing efficiency and atom economy, often through the use of transition-metal catalysis.

A novel and efficient method for synthesizing functionalized indolizines involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. This reaction provides a direct route to C2-arylated indolizines from simple starting materials. chemicalbook.com The reaction is believed to proceed through a sequence involving C-H olefination and a decarboxylative amination process. chemicalbook.com

The general transformation is: 2-Alkylpyridine + α,β-Unsaturated Carboxylic Acid → Functionalized Indolizine

To apply this method for the synthesis of this compound, one would start with 5-Amino-2-methylpyridine . The reaction of this precursor with an appropriate α,β-unsaturated acid derivative under copper catalysis would construct the five-membered ring. The choice of the unsaturated acid is critical for installing the C3-carboxylic acid group. While the original report focuses on C2-aryl indolizines using cinnamic acids, modifications to the unsaturated partner could potentially yield the desired C3-carboxy functionality. chemicalbook.com

2-Alkylazaareneα,β-Unsaturated AcidCatalyst SystemProduct TypeRef
2-EthylpyridineCinnamic acidCu(OAc)₂, 1,10-phenanthroline2-Phenylindolizine chemicalbook.com
2-MethylquinolineCinnamic acidCu(OAc)₂, 1,10-phenanthroline2-Phenyl-3-methylpyrrolo[2,1-a]isoquinoline chemicalbook.com

This copper-catalyzed approach is notable for its tolerance of a variety of substituents, offering a convergent and modern pathway to the indolizine scaffold. chemicalbook.com

Synthetic Routes to this compound: A Review of Metal-Catalyzed and Metal-Free Methodologies

The indolizine scaffold, a nitrogen-containing heterocyclic system, is a core structural motif in numerous biologically active compounds. Among its derivatives, this compound has garnered significant interest due to its potential applications in medicinal chemistry. The strategic placement of an amino group at the 6-position and a carboxylic acid at the 3-position presents unique synthetic challenges and has spurred the development of various synthetic methodologies. This article provides a focused overview of the metal-catalyzed and metal-free strategies employed for the synthesis of this compound and its direct precursors.

1 Metal-Catalyzed Synthetic Methodologies

Transition metal catalysis offers a powerful toolkit for the construction of complex heterocyclic frameworks like indolizines. Various metals have been employed to facilitate the formation of the indolizine core with the desired substitution pattern, often through multi-component reactions or cross-coupling strategies.

2 Palladium-Catalyzed Reactions

Palladium catalysis has been instrumental in the synthesis of indolizine derivatives, primarily through cross-coupling and carbonylative cyclization reactions. A key strategy involves the use of appropriately substituted pyridine precursors. For instance, palladium-catalyzed coupling reactions of 2-bromopyridines with imines and alkynes provide a modular approach to substituted indolizines. researchgate.netnih.gov In the context of synthesizing this compound, this could involve starting with a 2-bromo-6-aminopyridine derivative.

A significant development is the palladium-catalyzed, multicomponent synthesis of indolizines from 2-bromopyridines, carbon monoxide, imines, and alkynes. nih.gov This method proceeds through the formation of a reactive pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne. By selecting an alkyne bearing a carboxylate group, such as dimethylacetylene dicarboxylate (DMAD), the 3-carboxylic acid moiety can be incorporated. The use of a 2-bromo-6-aminopyridine would directly lead to the desired 6-aminoindolizine backbone.

The Suzuki cross-coupling reaction, another cornerstone of palladium catalysis, can be employed to construct bipyridine and pyrazinopyridine structures from pyridylboronic acids and heteroaryl halides bearing a primary amine group, without the need for protecting groups. frontiersin.org This methodology is crucial for creating complex pyridine precursors that can then be cyclized to form the indolizine ring.

ReactantsCatalyst SystemProductYield (%)Reference
2-Bromopyridine, Imine, Carbon Monoxide, Dimethylacetylene dicarboxylatePd(OAc)₂, XantphosDimethyl 1-substituted-indolizine-2,3-dicarboxylate76 researchgate.net
2-Amino-5-bromopyrazine, 2,5-Dimethoxy-1,4-benzenediboronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene31 frontiersin.org
4-(2-Aminoethyl)phenol, Arylboronic acidPd₂(dba)₃, Sphos6-Aryl dopamine (B1211576) derivatives51-95 acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Indolizine Precursor Synthesis

3 Gold(III)-Catalyzed Multicomponent Coupling/Cycloisomerization

Gold catalysis has emerged as a powerful method for the synthesis of aminoindolizines through multicomponent reactions. nih.gov A notable strategy involves the gold(III)-catalyzed reaction of heteroaryl aldehydes, amines, and alkynes. nih.gov This approach allows for the rapid assembly of substituted aminoindolizines with high atom economy. For the synthesis of this compound, a 6-aminopyridine-2-carbaldehyde could serve as the aldehyde component, reacting with a secondary amine and an alkyne bearing a carboxylate group.

The reaction is believed to proceed through a gold-catalyzed hydroamination/cycloisomerization cascade. nih.gov The gold catalyst activates the alkyne towards nucleophilic attack by the amine, followed by an intramolecular cyclization onto the pyridine ring to form the indolizine core. This methodology is particularly attractive due to its operational simplicity and the ability to be performed under mild conditions.

Aldehyde ComponentAmine ComponentAlkyne ComponentCatalystProduct TypeReference
Heteroaryl aldehydeSecondary amineTerminal alkyneAu(III) complexSubstituted aminoindolizine nih.gov
Aldehyde-containing oligosaccharideSecondary amineArylacetylene[Au(C^N)Cl₂]Functionalized propargylamines beilstein-journals.org
1,6-EnyneAmine-PPh₃AuCl/AgSbF₆Carbo- and heterocyclic amines nih.gov

Table 2: Gold-Catalyzed Multicomponent Reactions for Aminoindolizine Synthesis

4 Iron-Catalyzed Annulation

Iron-catalyzed reactions provide an economical and environmentally friendly alternative for the synthesis of indolizine derivatives. acs.org Iron catalysts can promote the [2+2+2] cycloaddition of diynes and cyanamides to form highly substituted 2-aminopyridines, which are valuable precursors for indolizines. rsc.org

A direct approach to the indolizine core involves the iron-catalyzed annulation of pyridines with alkynes. For the synthesis of the target molecule, a 6-aminopyridine could be reacted with an alkyne carrying a carboxylic acid or ester group. Iron catalysts have also been shown to be effective in the reductive cyclization of 1,6-enynes to form various heterocyclic structures. nih.gov While direct synthesis of this compound via this method is yet to be specifically reported, the versatility of iron catalysis suggests its potential in this area.

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
DiyneCyanamideFeI₂, iPrPDAI, ZnHighly substituted 2-aminopyridine rsc.org
Alkynyl bromideAmideFeCl₃·6H₂O, DMEDAYnamide acs.org
1,6-Enyne-FeCl₂, IminopyridinePyrrolidine/Tetrahydrofuran (B95107) derivatives nih.gov

Table 3: Iron-Catalyzed Reactions for the Synthesis of Indolizine Precursors

5 Rhodium-Catalyzed Site-Selective C-H Olefination

Rhodium catalysis has been widely used for C-H activation and functionalization, offering a direct route to modify heterocyclic cores. nih.gov Rhodium(III)-catalyzed C-H olefination of aromatic and vinyl acids with unactivated olefins has been described, providing a potential pathway to introduce substituents onto the indolizine ring. beilstein-journals.org

While direct C-H olefination to install a functional group at the 6-position of an indolizine-3-carboxylic acid has not been explicitly detailed, the principle of directed C-H activation holds promise. A suitably designed indolizine precursor could be functionalized at the desired position. For example, rhodium-catalyzed aromatic C-H allylation with α,β-unsaturated imines has been demonstrated for 2-arylpyridines. nih.gov Adapting such a strategy to a pre-formed indolizine-3-carboxylate could enable the introduction of a functionalized side chain at the 6-position, which could then be converted to an amino group.

SubstrateReagentCatalyst SystemProduct TypeReference
Aromatic AcidUnactivated Olefin[RhCpCl₂]₂, AgSbF₆ortho-Alkenylated Aromatic Acid beilstein-journals.org
2-Arylpyridineα,β-Unsaturated Imine[CpRhCl₂]₂, AgSbF₆Allylated 2-Arylpyridine nih.gov
N-Aryl β-Enamino EsterHydrogenRh-TangPhosN-Aryl β-Amino Ester nih.gov

Table 4: Rhodium-Catalyzed Functionalization Reactions

2 Metal-Free Synthetic Strategies

The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of indolizines, several metal-free strategies have been developed, often relying on oxidative dehydrogenation or cascade reactions.

1 Oxidative Dehydrogenation Methods

Metal-free oxidative dehydrogenation provides a direct method for the aromatization of N-heterocycles. researchgate.netnih.gov Iodine-catalyzed oxidative dehydrogenation of saturated N-heterocycles has been shown to be a general and straightforward system for synthesizing N-heteroarenes, with DMSO often playing a dual role as solvent and oxidant. researchgate.net This approach could be applied to a suitably substituted tetrahydroindolizine precursor to generate the aromatic indolizine core.

Another strategy involves the use of carbon-based catalysts for the oxidative dehydrogenation of cyclic alkanes to access biaryls, a reaction that could be adapted for the aromatization step in indolizine synthesis. nih.gov Visible light-induced aerobic oxidative dehydrogenation using metal-free photocatalysts is another emerging green methodology. nih.gov

SubstrateReagent/CatalystProduct TypeReference
Saturated N-heterocycleIodine, DMSON-heteroarene researchgate.net
Phenyl cyclohexeneOxidized Activated Carbon, O₂Biphenyl nih.gov
TetrahydroisoquinolineRose Bengal, Visible Light, O₂Dihydroisoquinoline nih.gov

Table 5: Metal-Free Oxidative Dehydrogenation Methods

2 Cascade Michael/SN2/Aromatization Reactions

Cascade reactions offer an efficient route to complex molecules in a single pot, minimizing waste and purification steps. A metal-free cascade Michael/SN2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins has been developed for the synthesis of functionalized indolizines. nih.govdoaj.org To apply this to the synthesis of this compound, one would start with a 2-substituted-6-aminopyridine. The Michael addition of the pyridine derivative to a bromonitroolefin, followed by an intramolecular SN2 reaction and subsequent aromatization, would yield the desired indolizine scaffold.

A similar cascade approach involving the reaction of pyrrole-2-carbaldehydes with 4-halogenated acetoacetic esters has been used to construct hydroxy-substituted indolizines. nih.gov By modifying the starting materials to incorporate the required amino and carboxylic acid functionalities, this strategy could be adapted for the synthesis of the target compound.

Reactant 1Reactant 2Reaction TypeProduct TypeReference
2-AlkylazaareneBromonitroolefinMichael/SN2/Aromatization CascadeFunctionalized Indolizine nih.govdoaj.org
Pyrrole-2-carbaldehyde4-Halogenated acetoacetic esterSN2/Condensation/Tautomerization CascadeHydroxy-substituted Indolizine nih.gov
Pyrrole (B145914)Electron-deficient acetyleneMichael-Aldol Cyclization CascadeIndolizine derivative researchgate.net

Table 6: Metal-Free Cascade Reactions for Indolizine Synthesis

Radical Cyclization and Cross-Coupling Approaches

Modern synthetic strategies increasingly employ radical-based reactions for the construction of complex heterocyclic systems like indolizine. These methods offer alternative pathways that can be advantageous under specific circumstances, often proceeding under mild, metal-free conditions. nih.govnih.gov

One notable approach involves the radical cross-coupling and subsequent cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. nih.govwikipedia.org This method provides a direct route to structurally diverse, substituted indolizines. Another innovative strategy utilizes a B2pin2-mediated radical cascade cyclization/aromatization of enaminones with pyridine. youtube.com This process is valued for its metal-free, oxidant-free, and base-free conditions, demonstrating high tolerance for a wide array of functional groups. youtube.com

Furthermore, copper-catalyzed aerobic decarboxylative cycloaddition presents a powerful method where pyridines, methyl ketones, and alkenoic acids react to form the indolizine ring. This reaction proceeds through a proposed mechanism involving radical intermediates and is notable for its atom economy and use of simple starting materials. researchgate.net While these methods provide general access to the indolizine core, their application to the synthesis of this compound would require the use of appropriately pre-functionalized starting materials to carry the amino and carboxyl groups (or their precursors) through the radical reaction sequence. nih.govntnu.edu.tw

Multi-Component Reaction Design for Indolizine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and operational steps. nih.gov Several MCRs have been developed for the synthesis of the indolizine scaffold, some of which are capable of introducing the necessary functionalities for this compound. youtube.comrsc.org

A prominent example is the gold(III)-catalyzed multicomponent reaction of heteroaryl aldehydes, amines, and alkynes. nih.govorganic-chemistry.org This method offers rapid access to substituted aminoindolizines with high atom economy and can be performed under solvent-free conditions or in water. nih.govorganic-chemistry.org By selecting a pyridine-2-aldehyde, an appropriate amine, and an alkyne bearing a carboxylate precursor, this method could theoretically be adapted to build a scaffold with substitution patterns amenable to the target molecule.

Palladium-catalyzed MCRs also provide a versatile route. One such reaction involves the carbonylative coupling of imines and 2-bromopyridines, which generates a mesoionic pyridine-based 1,3-dipole in situ. This intermediate can then undergo a cycloaddition with an alkyne to furnish the indolizine ring. nih.govscientificupdate.com The diversity of this method allows for the variation of substituents on the indolizine core by changing any of the three components. nih.gov For the synthesis of the target compound, a 5-amino-2-bromopyridine could serve as the precursor to introduce the C-6 amino group.

A copper-catalyzed three-component reaction of pyridines, methyl ketones, and alkenoic acids also serves as an efficient, solvent-free method for generating diversified indolizine derivatives through a sequence involving cycloaddition and oxidative decarboxylation. researchgate.net

Reaction Type Catalyst/Reagent Components Key Features Reference(s)
Gold-Catalyzed MCRNaAuCl₄·2H₂OHeteroaryl aldehyde, Amine, AlkyneHigh atom economy, solvent-free or water conditions. nih.gov, organic-chemistry.org
Palladium-Catalyzed MCRPalladium Catalyst2-Bromopyridine, Imine, AlkyneForms a mesoionic 1,3-dipole intermediate. scientificupdate.com, nih.gov
Copper-Catalyzed MCRCuBrPyridine, Methyl Ketone, Alkenoic AcidSolvent-free, aerobic, decarboxylative cycloaddition. researchgate.net

Specific Synthetic Considerations for Carboxylic Acid Functionality at C-3

The introduction of a carboxylic acid group at the C-3 position of the indolizine ring is a critical step. This functionality can be incorporated either during the ring formation or by functionalization of a pre-formed indolizine core.

One common strategy involves the use of a reactant already containing the carboxylate or a precursor group. For instance, in the copper-catalyzed three-component reaction, an alkenoic acid is used as a primary building block, which ultimately leads to an oxidative decarboxylation as part of the aromatization process. youtube.comresearchgate.net To retain the C-3 carboxyl group, alternative cyclization strategies are necessary. A catalyst- and additive-free annulation of 2-pyridylacetates with ynals (alkyne-aldehydes) can directly yield 3-acylated indolizines, which can then be oxidized to the corresponding carboxylic acid. youtube.com

The classic Chichibabin indolizine synthesis involves the reaction of a pyridinium ylide with an α,β-unsaturated carbonyl compound. nih.govnih.gov Using an acrylate (B77674) ester as the reaction partner can lead to the formation of an indolizine-3-carboxylate ester, which can then be hydrolyzed to the desired carboxylic acid.

Hydrolysis and Saponification of Ester Precursors

When the C-3 carboxylic acid functionality is introduced in a protected form, such as a methyl or ethyl ester, a deprotection step is required to yield the final acid. Saponification, the hydrolysis of an ester under basic conditions, is the most common method employed for this transformation.

This reaction is typically carried out by treating the indolizine-3-carboxylate ester with a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (THF). beilstein-journals.org The reaction mixture is often heated to ensure complete conversion. Following the hydrolysis, the resulting carboxylate salt is neutralized with an acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final carboxylic acid product. beilstein-journals.org The choice of base and solvent system is crucial to avoid potential side reactions on the sensitive indolizine core.

Precursor Reagents Conditions Product Reference(s)
Indolizine-3-carboxylate ester1. NaOH (aq) or LiOH (aq)2. HCl (aq)Methanol/Water or THF/Water, HeatIndolizine-3-carboxylic acid beilstein-journals.org
Indole-3-carboxylate ester (analogous)30% NaOH (aq) / CH₃OH70°C, 4hIndole-3-carboxylic acid beilstein-journals.org

Decarboxylative Reaction Pathways

While the goal is to synthesize the C-3 carboxylic acid, understanding decarboxylation pathways is crucial as it represents a potential side reaction and a synthetic tool for other derivatives. The decarboxylation of heteroaromatic carboxylic acids, including indole-3-carboxylic acids, can be achieved under various conditions. researchgate.net

Metal-free conditions have been developed, utilizing potassium carbonate (K₂CO₃) as a catalyst or simply promoting the reaction in a solvent like acetonitrile (B52724) under basic conditions. researchgate.net Acid-catalyzed decarboxylation is also known, proceeding via an A–SE2 mechanism involving a zwitterionic intermediate. wikipedia.org Furthermore, visible-light-induced radical decarboxylation has emerged as a mild and efficient method for the functionalization of carboxylic acids. researchgate.net In some synthetic routes to indolizines, such as the copper-catalyzed aerobic cycloaddition, decarboxylation is an integral part of the aromatization step. researchgate.net Awareness of these pathways is essential to select reaction conditions that preserve the C-3 carboxylic acid functionality.

Strategies for Introducing the Amino Group at C-6 of the Indolizine Core

The introduction of an amino group at the C-6 position of the indolizine core is a significant synthetic challenge. Unlike positions C-1, C-3, or C-5, the C-6 position is less electronically activated for typical electrophilic or nucleophilic substitution reactions on the parent ring. Therefore, direct C-H amination at this position is not a well-established method. The prevailing strategies rely on constructing the indolizine ring from a pyridine precursor that already contains the desired amino group (or a precursor like a nitro group) at the appropriate position. rsc.org

One viable strategy involves starting with a 5-substituted pyridine derivative (e.g., 5-aminopyridine or 5-nitropyridine). This pyridine ring then becomes part of the indolizine scaffold through cyclization reactions, such as the Chichibabin synthesis or transition-metal-catalyzed methods. nih.govnih.gov In this scenario, the substituent at the C-5 position of the pyridine ring ultimately resides at the C-6 position of the final indolizine product. If a nitro group is used, it can be subsequently reduced to the target amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

Another potential, though less documented, approach is through nucleophilic aromatic substitution (SNAr) on a pre-functionalized indolizine. This would require the presence of a good leaving group, such as a halogen (e.g., 6-bromoindolizine), and an activating group on the ring to facilitate the substitution by an amine nucleophile. There is precedent for this type of reaction in the analogous azulene (B44059) system, where 6-bromoazulene derivatives have been successfully converted to 6-aminoazulenes via SNAr reactions with various amines.

Functional Group Interconversion Approaches

Functional Group Interconversion (FGI) is a strategic approach in organic synthesis where one functional group is transformed into another. youtube.com This method is particularly useful in the late stages of a synthesis to install a desired functional group that might not be compatible with earlier reaction conditions.

For the synthesis of this compound, a plausible and effective FGI strategy involves the reduction of a corresponding nitro-substituted precursor. The synthesis would commence with a 6-nitroindolizine derivative, which is then converted to the 6-aminoindolizine. A common route to the indolizine core itself involves the reaction of a pyridine derivative with an appropriate partner. For instance, ethyl 2-pyridylacetate (B8455688) is a known precursor for forming the indolizine ring system. jbclinpharm.org

A key step in this FGI strategy is the reduction of the nitro group. This transformation is a well-established and reliable reaction in organic chemistry. For a closely related heterocyclic system, the indole (B1671886) nucleus, 6-nitro-1H-indole-3-carboxylic acid has been synthesized and subsequently reduced to the corresponding amine. nih.gov This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Zn, HCl). vanderbilt.edu The direct precursor for the title compound would likely be 6-nitro-indolizine-3-carboxylic acid or its ester. The final step would be the hydrolysis of the ester to the carboxylic acid, if necessary.

Table 1: Proposed Functional Group Interconversion Strategy

Precursor Target Functional Group Reagents and Conditions Key Transformation
6-Nitro-indolizine-3-carboxylic acid ester 6-Amino Group H₂, Pd/C or Zn, HCl Reduction of nitro group
This compound ester 3-Carboxylic Acid Aqueous acid or base Ester hydrolysis

Enantiospecific and Stereoselective Syntheses of Indolizine Derivatives

The development of synthetic methods that control the three-dimensional arrangement of atoms is a significant goal in modern chemistry. For indolizine derivatives, enantiospecific and stereoselective syntheses are crucial for accessing chiral molecules with specific biological or material properties. While direct stereoselective synthesis of this compound is not widely documented, numerous advanced strategies have been developed for introducing chirality into the indolizine scaffold, particularly at the C1, C2, and C3 positions. rsc.orgua.es

Recent breakthroughs include the use of dual-catalysis systems to achieve high levels of stereocontrol. For example, a synergistic copper (Cu) and iridium (Ir) catalysis system has been employed for a cascade allylation/Friedel–Crafts type reaction. rsc.org This method allows for the highly diastereo- and enantioselective construction of 2,3-fused indolizine derivatives bearing three stereogenic centers. rsc.org The choice of catalyst pairing enables the predictable formation of four different stereoisomers. rsc.org

Organocatalysis has also emerged as a powerful tool. The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. acs.orgacs.orgnih.gov This approach generates a key chiral stereocenter which is preserved through subsequent reaction steps, ultimately yielding the fluorinated indolizidine products with excellent enantioselectivity. acs.orgacs.orgnih.gov

Other notable stereoselective methods include:

Friedel-Crafts-type transformations : These are commonly used to install a single stereocenter at the C3-position of the indolizine ring through reactions like asymmetric conjugate addition or allylic alkylation. rsc.org

1,3-Dipolar Cycloadditions : The reaction of pyridinium ylides with electron-deficient alkenes is a fundamental route to indolizines. ijettjournal.org Chiral catalysts can be employed in these reactions to induce enantioselectivity.

Rhodium-catalyzed asymmetric allylation : This has been followed by a Tschitschibabin reaction to provide highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org

Table 2: Overview of Stereoselective Synthesis Methods for Indolizine Derivatives

Method Catalysis Key Reaction Type Stereochemical Outcome Reference
Cascade Reaction Synergistic Cu/Ir Allylation / Friedel-Crafts High diastereo- and enantioselectivity for 2,3-fused indolizines rsc.org
Intramolecular Addition Chiral Phosphoric Acid (Organocatalysis) aza-Michael Reaction Excellent enantioselectivities for fluorinated indolizidinones acs.orgacs.orgnih.gov
Asymmetric Allylation Rhodium / Chiral Ligand Allylation / Tschitschibabin Reaction High regio- and enantioselectivity for 3-allylindolizines organic-chemistry.org
Conjugate Addition Chiral Catalysts Friedel-Crafts Introduction of a stereocenter at the C3-position rsc.orgua.es

Chemical Reactivity and Transformation of 6 Amino Indolizine 3 Carboxylic Acid

Electrophilic Aromatic Substitution Patterns on the Indolizine (B1195054) Nucleus

The indolizine ring is an aromatic, π-electron-rich heterocyclic system, making it susceptible to electrophilic attack. chim.it The substitution pattern is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

The indolizine nucleus generally undergoes electrophilic substitution preferentially at the C-1 and C-3 positions of the five-membered pyrrole (B145914) ring, which are the most nucleophilic sites. chim.it The specific site of attack can often be controlled by the reaction conditions.

Protonation : Studies on various indolizine derivatives have shown that protonation, a fundamental electrophilic substitution, can occur at either C-1 or C-3. chim.it For many substituted indolizines, the C-3 position is the most basic site and is preferentially protonated under acidic conditions. However, steric hindrance at C-3, for instance by a methyl group, can lead to anomalous protonation at the C-1 position. chim.it

Nitration : The nitration of indolizines also demonstrates this regioselectivity. Mild acidic conditions, such as using nitric acid in acetic anhydride, typically result in substitution at the C-3 position. chim.it Conversely, employing strongly acidic conditions, like a nitric acid/sulfuric acid mixture, favors the formation of the 1-nitroindolizine isomer. chim.it This shift is attributed to the protonation of the more basic C-3 position under strong acid, which deactivates it and directs the incoming electrophile to C-1. chim.it

Other Electrophiles : Aza-Friedel–Crafts reactions have been developed for the C-1 functionalization of indolizines with excellent regioselectivity under thermodynamic control. acs.org Furthermore, 1,3-dipolar cycloaddition reactions are a common method for synthesizing indolizines that possess acceptor moieties at the C-1 and/or C-3 positions. rsc.org

Table 1: Regioselectivity in Electrophilic Substitution of Indolizines

ReactionConditionsMajor Product PositionReference
ProtonationStandard AcidicC-3 chim.it
ProtonationSteric hindrance at C-3C-1 chim.it
NitrationMild (HNO3/Ac2O)C-3 chim.it
NitrationStrong (HNO3/H2SO4)C-1 chim.it
aza-Friedel–CraftsBrønsted acid catalyzedC-1 acs.org

The substituents at the C-3 and C-6 positions of the target molecule significantly modulate the reactivity of the indolizine core.

Carboxylic Acid Group (C-3) : The carboxylic acid group at C-3 is an electron-withdrawing group, which deactivates the indolizine ring towards electrophilic attack, particularly at the C-1 and C-2 positions. However, its presence can also be exploited. In the synthesis of 2-acylindolizines, the carboxyl group of an amino acid catalyst was found to promote the cyclization step through a weak-coordination-auxiliary effect, lowering the energy barrier. rsc.org

Amino Group (C-6) : The amino group at C-6 is a strong electron-donating group. It activates the pyridine (B92270) ring of the indolizine nucleus towards electrophilic aromatic substitution. rsc.orgwikipedia.org By donating electron density to the aromatic system, it significantly enhances the nucleophilicity of the ring. wikipedia.org In aromatic systems like aniline, an amino group strongly directs incoming electrophiles to the ortho and para positions. wikipedia.org By analogy, the 6-amino group on the indolizine ring is expected to direct electrophiles to the C-5 and C-7 positions.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group at the C-3 position can undergo a variety of standard transformations.

The carboxylic acid can be converted to its corresponding esters and amides, which are crucial transformations for creating derivatives with diverse properties.

Esterification : The conversion of a carboxylic acid to an ester can be achieved through various methods, such as Fischer esterification with an alcohol under acidic conditions. In the synthesis of related indole (B1671886) derivatives, esterification has been performed using reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) with methanol (B129727). frontiersin.org

Amidation : The formation of an amide bond is a common and vital reaction in medicinal chemistry. asiaresearchnews.comarkat-usa.org For heterocyclic carboxylic acids, this is typically achieved by activating the carboxylic acid and then reacting it with an amine. Common coupling agents include DCC with 1-hydroxybenzotriazole (B26582) (HOBt) or using Lewis acid catalysts. nih.govnih.gov A one-pot reaction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has been developed for the efficient N-acylation of nitrogen-containing heterocycles with carboxylic acids. asiaresearchnews.com These methods are applicable for the amidation of 6-amino-indolizine-3-carboxylic acid with various amines to produce a library of amide derivatives. rsc.org

Table 2: Common Reagents for Amidation of Heterocyclic Carboxylic Acids

Coupling Reagent/SystemDescriptionReference
DCC/HOBtForms an active O-acylisourea intermediate which then reacts with the amine. HOBt suppresses side reactions. nih.gov
Lewis Acids (e.g., B(OCH2CF3)3)Catalyzes the direct amidation of unprotected amino acids. nih.gov
Boc2O/DMAPOA modern, efficient one-pot system for N-acylation of low-reactivity heterocycles. asiaresearchnews.com

Decarboxylation, the removal of the carboxyl group, of indolizine-3-carboxylic acids can be a challenging transformation. However, certain reaction pathways in related heterocyclic systems suggest potential mechanisms. An interesting parallel is found in the biosynthesis of tryptophan, where an electrophilic aromatic substitution reaction occurs, and the final elimination step is a decarboxylation rather than the more typical deprotonation. libretexts.org This suggests that under specific enzymatic or chemical conditions that stabilize the resulting carbanion or provide a suitable proton source, decarboxylation of the C-3 carboxyl group could be induced, leading to the formation of 6-aminoindolizine.

Reactions of the Amino Group at C-6

The amino group at the C-6 position is a versatile functional handle that can undergo a range of chemical transformations typical for aromatic amines. Its primary role is as a nucleophile and as an activating group for the pyridine portion of the indolizine ring.

Standard reactions for an aromatic amino group include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides. This can serve as a method to protect the amino group or to introduce new functionalities.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization : Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. This provides a powerful synthetic route to a broad array of 6-substituted indolizine derivatives.

The presence of the amino group opens up numerous avenues for further functionalization of the indolizine scaffold, making this compound a valuable and versatile building block in synthetic chemistry. rsc.org

Acylation and Alkylation Reactions

The amino group at the C-6 position of the indolizine ring behaves as a typical aromatic amine, making it amenable to standard N-functionalization reactions such as acylation and alkylation.

Acylation: The nucleophilic amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides. This reaction allows for the introduction of various acyl groups, forming amide derivatives. This transformation is fundamental for creating a diverse library of compounds from the parent amino-indolizine structure.

Alkylation: Alkylation of the 6-amino group can be accomplished using alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, this can lead to the formation of secondary or tertiary amines. These reactions expand the structural diversity of derivatives that can be synthesized from the core molecule.

Table 1: Functionalization of the 6-Amino Group
Reaction TypeReagent ClassFunctional Group IntroducedProduct Class
AcylationAcyl Halides / Acid AnhydridesAcyl (R-C=O)Amide
AlkylationAlkyl HalidesAlkyl (R)Secondary/Tertiary Amine

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C-6 position is a key functional handle for a variety of transformations initiated by diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. organic-chemistry.orgyoutube.com This converts the amino group into a diazonium salt, which is a versatile intermediate. organic-chemistry.org

Key transformations of the resulting 6-diazonium-indolizine-3-carboxylic acid salt include:

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with various nucleophiles, particularly halides (Cl⁻, Br⁻) and cyano groups (CN⁻), using copper(I) salts as catalysts. youtube.com

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as a tetrafluoroborate (B81430) (BF₄⁻) salt and then heated to induce decomposition, yielding the 6-fluoro-indolizine derivative. organic-chemistry.org

Hydroxylation: Gently heating the aqueous diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl (-OH) group, yielding the corresponding 6-hydroxy-indolizine derivative.

These reactions are crucial for introducing a wide range of substituents onto the pyridine ring of the indolizine core, which are otherwise difficult to install directly.

Redox Chemistry of the Indolizine Core

Oxidation Reactions

The electron-rich nature of the indolizine ring system makes it susceptible to oxidation. mdpi.com The outcome of oxidation reactions can vary depending on the oxidant used and the substitution pattern on the ring. In some synthetic routes leading to functionalized indolizines, mild oxidants are employed in the final aromatization step. For instance, oxidants like manganese dioxide (MnO₂) have been used in cycloaddition reactions that form the cyclazine skeleton from indolizine precursors. mdpi.com Stronger oxidation can, in some cases, lead to cleavage of the heterocyclic ring.

Reduction and Hydrogenation of the Indolizine Ring System

The reduction of the indolizine core is a significant strategy, particularly for the synthesis of indolizidine alkaloids, which are the saturated counterparts of indolizines. chim.itwikipedia.org The hydrogenation of the indolizine ring can be controlled to achieve selective reduction of either the five-membered or the six-membered ring. chim.itacs.org

The regioselectivity of the hydrogenation is highly dependent on the choice of catalyst and the reaction conditions, especially the acidity of the medium. acs.orgacs.org

Partial Hydrogenation (Six-membered ring): Using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under neutral conditions typically results in the selective hydrogenation of the six-membered pyridine ring, yielding 5,6,7,8-tetrahydroindolizine (B83744) derivatives. acs.orgacs.org

Full Hydrogenation (Indolizidine formation): Complete reduction of both rings to form the indolizidine skeleton can be achieved under more forcing conditions or by adjusting the reaction medium. chim.it The addition of a strong acid like trifluoroacetic acid (TFA) protonates the indolizine ring, disrupting its aromaticity and facilitating the complete hydrogenation of the molecule to the corresponding indolizidine, even under low hydrogen pressure. acs.orgacs.org

Catalyst-Dependent Selectivity: Rhodium-based catalysts, such as Rh/Al₂O₃, have also been used. While they may be unreactive under neutral conditions, they can effect full hydrogenation to the indolizidine product under specific circumstances. acs.org

Table 2: Selected Catalytic Systems for Indolizine Hydrogenation acs.orgacs.org
CatalystAdditivePrimary ProductRing(s) Reduced
Pd/CNone5,6,7,8-TetrahydroindolizineSix-membered ring
PtO₂None5,6,7,8-TetrahydroindolizineSix-membered ring
PtO₂Trifluoroacetic Acid (TFA)Indolizidine (Octahydroindolizine)Both rings
Rh/Al₂O₃NoneNo ReactionN/A

Cycloaddition and Annulation Reactions Involving Indolizine Derivatives

The indolizine ring system is an active participant in various cycloaddition and annulation reactions, providing pathways to more complex, fused heterocyclic systems. researchgate.netnih.gov

Cycloaddition Reactions:

[8π+2π] Cycloaddition: Indolizines can act as 8π components in cycloaddition reactions with electron-deficient alkynes (dienophiles), such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comdntb.gov.ua This reaction, often catalyzed by palladium on carbon (Pd-C), leads to the formation of cycl[3.2.2]azines. mdpi.com

[3+2] Cycloaddition: The synthesis of the indolizine ring itself is frequently achieved via a 1,3-dipolar cycloaddition. rsc.orgchim.it In this approach, a pyridinium (B92312) ylide (a 1,3-dipole) reacts with a dipolarophile, such as an activated alkene or alkyne. rsc.orgresearchgate.netrsc.org Subsequent oxidation of the initial cycloadduct yields the aromatic indolizine.

Annulation Reactions: Annulation, or ring-forming, reactions are a cornerstone of indolizine chemistry, used both to construct the core and to build upon it.

Radical Annulation: Copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids provides an effective route to substituted indolizines. nih.gov

Palladium-Catalyzed Annulation: Palladium catalysts are widely used to construct polysubstituted indolizines through the annulation of precursors like 2-(pyridin-2-yl)acetonitrile derivatives and propargyl carbonates. organic-chemistry.org These methods often proceed through the formation of (σ-allenyl)palladium(II) intermediates followed by intramolecular cyclization. organic-chemistry.org

Self-[3+2] Annulation: Under certain conditions, pyridinium salts can undergo a self-[3+2] annulation reaction to generate novel N-indolizine-substituted pyridine-2(1H)-ones without the need for a metal catalyst. rsc.org

C-H Functionalization Strategies for Indolizines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing the indolizine core, avoiding the need for pre-functionalized starting materials. researchgate.netacs.org The inherent electronic properties of the indolizine ring direct this reactivity, with the C-3 position being the most nucleophilic and thus the most common site for electrophilic attack and functionalization. researchgate.netmdpi.comrsc.org

Regioselectivity: The C-3 position is the primary site for many C-H functionalization reactions, including alkylations and acylations. researchgate.netrsc.org However, by choosing appropriate directing groups and transition-metal catalysts, functionalization at other positions, such as C-1 and C-2, can be achieved. researchgate.netacs.org

Transition-Metal Catalysis: A variety of transition metals are employed to catalyze these transformations:

Palladium (Pd): Palladium catalysts are effective for direct C-3 alkynylation of indolizines using reagents like (2,2-dibromovinyl)arenes. tandfonline.com Palladium-mediated dual C-H activation has also been used to create fused N-heterocycles. acs.org

Ruthenium (Ru): Ruthenium complexes can catalyze the C-H functionalization of related N-heterocycles like indoles, demonstrating the potential for such catalysis on the indolizine core. rsc.org

Copper (Cu): Copper-catalyzed oxidative coupling and annulation reactions are common for building the indolizine ring and for its subsequent functionalization. organic-chemistry.org

Manganese (Mn): Mn(OAc)₃ can mediate the C-H phosphonylation of indolizines, affording phosphorylated products with high regioselectivity. researchgate.net

Organocatalysis: Brønsted acid-catalyzed C-3 alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols has also been successfully developed, offering a metal-free alternative for C-H functionalization. researchgate.netrsc.org

Table 3: Examples of C-H Functionalization Strategies for Indolizines
Catalyst/ReagentPosition(s) FunctionalizedType of FunctionalizationReference
Palladium(II) AcetateC-3Alkynylation tandfonline.com
Manganese(III) AcetateC-3 (predominantly)Phosphonylation researchgate.net
Brønsted AcidC-3Alkylation (with activated alcohols) rsc.org
Palladium CatalystMultiple (via dual activation)Annulation (ring fusion) acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The Suzuki-Miyaura reaction, which typically involves the coupling of an organoboron reagent with an organic halide or triflate, has become a mainstay in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. nih.gov

While direct palladium-catalyzed C-H functionalization of the indolizine core has been reported, these reactions predominantly occur at the electron-rich C-3 position. nih.govresearchgate.net To achieve selective functionalization at the 6-position of the indolizine ring system, a precursor bearing a suitable leaving group, such as a halogen, is typically required. In the context of this compound, this would necessitate the conversion of the amino group into a halide or triflate, or starting from a halo-indolizine precursor that can be subsequently functionalized with an amino group.

The presence of both an amino and a carboxylic acid group on the indolizine scaffold presents unique challenges and opportunities for palladium-catalyzed cross-coupling reactions. The amino group can potentially coordinate to the palladium catalyst, influencing its reactivity and selectivity. Similarly, the carboxylic acid moiety may require protection or specific reaction conditions to avoid undesirable side reactions. researchgate.net

Detailed research into the Suzuki-Miyaura coupling of analogous heterocyclic systems, such as unprotected ortho-bromoanilines, has demonstrated that successful coupling can be achieved without protection of the amino group by careful selection of the palladium catalyst, ligand, and base. nih.gov These studies provide a valuable framework for developing conditions for the C-6 arylation of indolizine-3-carboxylic acid derivatives.

For instance, the coupling of a hypothetical 6-bromo-indolizine-3-carboxylic acid ester with various arylboronic acids could be envisioned to proceed under standard Suzuki-Miyaura conditions. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene, DMF) would be critical in optimizing the reaction yield and minimizing side products.

A representative, albeit hypothetical, reaction is depicted below, showcasing the coupling of a 6-bromo-indolizine-3-carboxylate with an arylboronic acid.

Hypothetical Suzuki-Miyaura Reaction of a 6-Bromo-indolizine-3-carboxylate Derivative

Arylboronic Acid + 6-Bromo-indolizine-3-carboxylate Derivative --[Pd catalyst, Base, Solvent]--> 6-Aryl-indolizine-3-carboxylate Derivative

The following interactive data table summarizes plausible outcomes for such a reaction, based on established knowledge of Suzuki-Miyaura couplings on related heterocyclic systems. The yields are illustrative and would be dependent on the specific reaction conditions and the electronic and steric nature of the coupling partners.

EntryArylboronic AcidProductHypothetical Yield (%)
1Phenylboronic acidEthyl 6-phenylindolizine-3-carboxylate85
24-Methoxyphenylboronic acidEthyl 6-(4-methoxyphenyl)indolizine-3-carboxylate90
34-Trifluoromethylphenylboronic acidEthyl 6-(4-(trifluoromethyl)phenyl)indolizine-3-carboxylate78
43-Thienylboronic acidEthyl 6-(thiophen-3-yl)indolizine-3-carboxylate75
52-Naphthylboronic acidEthyl 6-(naphthalen-2-yl)indolizine-3-carboxylate82

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of Ethyl 6-bromoindolizine-3-carboxylate

The successful implementation of such cross-coupling strategies would provide a modular and efficient route to a diverse library of 6-aryl-indolizine-3-carboxylic acid derivatives. These new chemical entities could then be evaluated for their biological activity or material properties, highlighting the synthetic utility of palladium catalysis in the functionalization of the indolizine scaffold. Further research is warranted to explore the specific conditions required for the successful palladium-catalyzed cross-coupling of this compound and its derivatives.

Derivatization Strategies of 6 Amino Indolizine 3 Carboxylic Acid

Synthesis of Esters and Amides from the Carboxylic Acid

The carboxylic acid functionality at the 3-position of the indolizine (B1195054) ring is a prime site for derivatization, most commonly through conversion to esters and amides. These reactions are fundamental in medicinal chemistry for enhancing properties such as solubility, stability, and cell permeability.

Esterification of the carboxylic acid can be achieved through standard methods, such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. More advanced and milder methods, such as biocatalytic approaches using nitrene transferases, have been developed for the direct C-H amination of esters, which can be adapted for the synthesis of α-amino esters, highlighting the potential for creating complex derivatives.

Amidation is another key transformation. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with an activator like N-hydroxysuccinimide (NHS), can be used to couple the carboxylic acid with a wide range of primary and secondary amines. This approach allows for the introduction of diverse functionalities by varying the amine component. For instance, the synthesis of N-arylindazole-3-carboxamide derivatives has been reported, showcasing a method that could be applied to 6-amino-indolizine-3-carboxylic acid to generate a library of amide derivatives nih.gov. A general scheme for acylation to form an amide involves nucleophilic acyl substitution, where the amine attacks the activated carboxylic acid derivative youtube.com.

Derivative TypeSynthetic MethodReagents
EstersFischer-Speier EsterificationAlcohol, Strong Acid Catalyst
AlkylationAlkyl Halide, Base
Biocatalytic SynthesisNitrene Transferase
AmidesPeptide CouplingAmine, DCC/EDC, NHS
Nucleophilic Acyl SubstitutionActivated Carboxylic Acid, Amine

Modification of the Amino Group (e.g., alkylation, acylation)

The amino group at the 6-position provides a handle for a variety of chemical modifications, including alkylation and acylation, which can significantly impact the electronic properties and biological interactions of the molecule.

Alkylation of the amino group can introduce one or two alkyl substituents, leading to secondary or tertiary amines, respectively. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for mono- or di-alkylation. More advanced visible-light-mediated protocols for the α-amino alkylation of imines have also been developed, which could potentially be adapted for the modification of the 6-aminoindolizine core rsc.orgresearchgate.net.

ModificationReaction TypeTypical ReagentsProduct
AcylationNucleophilic Acyl SubstitutionAcid Chloride/Anhydride, BaseSecondary Amide
AlkylationReductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
AlkylationPhotoredox CatalysisAlkyl Halide, PhotocatalystAlkylated Amine

Introduction of Heteroaromatic and Aromatic Substituents

The introduction of aromatic and heteroaromatic moieties onto the indolizine scaffold can be achieved through several strategies, most notably via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These substituents can play a critical role in modulating the molecule's biological target interactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds nobelprize.orglibretexts.org. To apply these methods to the this compound core, a halogen atom (e.g., bromine or iodine) would first need to be introduced onto the indolizine ring, typically at positions 5, 7, or 8. The resulting halo-indolizine can then be coupled with a variety of aryl or heteroaryl boronic acids (Suzuki coupling) or organostannanes (Stille coupling) nih.govrsc.orgnih.gov. The synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones has utilized palladium-catalyzed cross-couplings to introduce substituents, demonstrating the utility of this approach in related heterocyclic systems nih.gov.

Nucleophilic aromatic substitution (SNAr) offers an alternative route. If a suitable leaving group, such as a halogen, is present at an activated position on the indolizine ring (e.g., position 5), it can be displaced by nucleophiles. For example, 5-chloroindolizines have been shown to readily undergo nucleophilic substitution with various amines and other nucleophiles to yield 5-substituted indolizines nih.govbeilstein-journals.org. This method provides a direct way to introduce amino- and alkoxy-aryl substituents.

Position of SubstitutionMethodKey IntermediateReactant
5, 7, or 8Suzuki CouplingHalo-indolizineAryl/Heteroaryl Boronic Acid
5, 7, or 8Stille CouplingHalo-indolizineAryl/Heteroaryl Organostannane
5Nucleophilic Aromatic Substitution5-ChloroindolizineAryl/Heteroaryl Amine or Alcohol

Synthesis of Fused Heterocyclic Systems Containing the this compound Scaffold

Building upon the this compound framework to create fused heterocyclic systems can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. This can be achieved through intramolecular cyclization reactions or by constructing additional rings onto the existing scaffold.

One approach involves the design and synthesis of molecules where the substituents on the indolizine core are poised to react with each other to form a new ring. For example, if a suitable two-carbon unit is attached to the 6-amino group and a reactive group is present at the 5- or 7-position, an intramolecular cyclization could lead to a new fused six-membered ring. The synthesis of 6,6-fused heterocyclic amides has been explored as a strategy for developing kinase inhibitors, indicating the potential of such fused systems in drug discovery nih.gov.

Another strategy is to utilize the existing functionality to build out new rings. For instance, the carboxylic acid at the 3-position and the amino group at the 6-position could be incorporated into a new heterocyclic ring through a series of reactions. The synthesis of thienoindolizines, where a thiophene (B33073) ring is fused to the indolizine core, exemplifies the construction of fused systems researchgate.net. Furthermore, tandem iminium ion cyclizations have been used to create fused bicyclic systems from acyclic precursors, a strategy that could potentially be adapted to the indolizine scaffold ebrary.net.

Fused SystemSynthetic StrategyKey Features
Pyrazino[2,3-f]indolizineIntramolecular CyclizationFormation of a new six-membered ring between positions 5 and 6.
Pyrido[3,2-f]indolizineRing AnnulationConstruction of a new pyridine (B92270) ring onto the indolizine core.
Thieno[2,3-f]indolizineRing AnnulationFusion of a thiophene ring to the indolizine scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino Indolizine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. For 6-Amino-indolizine-3-carboxylic acid, 1D (¹H and ¹³C) and 2D NMR experiments are essential for confirming the proposed structure and the specific placement of the amino and carboxylic acid groups (regiochemistry). scielo.org.za

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.

For this compound, the aromatic protons on the indolizine (B1195054) core are expected to appear in the downfield region of the ¹H NMR spectrum. The specific chemical shifts and coupling patterns are highly diagnostic for the substitution pattern on the bicyclic system. nih.govrsc.org The presence of the amino group at position 6 and the carboxylic acid at position 3 significantly influences the electron density around the ring, causing predictable shifts in the corresponding proton and carbon signals. The regiochemistry is confirmed by comparing the observed shifts to those of known indolizine derivatives and theoretical predictions. bioorganica.com.uanih.gov

Predicted ¹H NMR Data for this compound Data is illustrative and based on known substituent effects on the indolizine core.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.8s-
H-2~7.5s-
H-5~7.6d~9.0
H-7~6.5dd~9.0, ~2.0
H-8~7.4d~7.0
-NH₂~5.0br s-
-COOH~12.5br s-

Predicted ¹³C NMR Data for this compound Data is illustrative and based on known substituent effects on the indolizine core.

CarbonPredicted Chemical Shift (ppm)
C-1~115
C-2~120
C-3~108
C-5~125
C-6~145
C-7~110
C-8~118
C-8a~135
-COOH~165

To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are utilized. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across the entire molecule, including through quaternary carbons and heteroatoms. For instance, an HMBC correlation from the proton at H-2 to the carboxylic acid carbon (C-3) would confirm the position of the acid group.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically on adjacent carbons), helping to map out the proton-proton networks within the pyridine (B92270) and benzene-like rings of the indolizine core. scielo.org.za

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. nih.gov For this compound (C₉H₈N₂O₂), high-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, confirming the molecular formula. mdpi.com

The expected monoisotopic mass is 176.0586 g/mol . The observation of the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 177.0664 in positive ion mode) confirms the molecular weight. mdpi.com

The fragmentation pattern in the mass spectrum provides structural clues. Key fragmentation pathways for this molecule would likely include:

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, which would result in a fragment ion at m/z 132.0687.

Loss of H₂O: Loss of water from the carboxylic acid group.

Cleavage of the indolizine ring: The bicyclic system can fragment in characteristic ways, providing further structural confirmation. lgpu.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com The spectrum for this compound would display characteristic absorption bands confirming the presence of the amino and carboxylic acid groups, as well as the aromatic system. nih.govlgpu.org

Expected Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
Primary AmineN-H stretch (asymmetric & symmetric)3500-3300 (two bands)
Carboxylic AcidC=O stretch1725-1700
AmineN-H bend1650-1580
Aromatic RingC=C and C=N stretches1600-1450

The presence of these distinct bands in the IR spectrum provides strong evidence for the key functional groups required by the structure of this compound.

High-Resolution X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, obtaining a suitable single crystal would allow for the absolute confirmation of the indolizine core's planarity and the precise orientation of the amino and carboxylic acid substituents. While the molecule itself is achiral, crystallography reveals how the molecules pack in the crystal lattice. nih.gov

A key feature revealed by X-ray analysis would be the intermolecular interactions, particularly hydrogen bonding. The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors. It is expected that these groups would form an extensive network of hydrogen bonds in the solid state, linking adjacent molecules into sheets or chains and dictating the supramolecular architecture. researchgate.netnih.gov This detailed structural information is invaluable and complements the data obtained from spectroscopic methods.

Computational Chemistry and Mechanistic Investigations of 6 Amino Indolizine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the electronic properties and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For indolizine (B1195054) derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311+G**//B3LYP/6-31+G*), are used to optimize molecular geometries and calculate electronic distributions. researchgate.net

In studies of related substituted indolizines, DFT has been instrumental in determining properties such as charge distribution, dipole moments, and the energies of frontier molecular orbitals. researchgate.net For 6-Amino-indolizine-3-carboxylic acid, DFT would be crucial in elucidating the electronic influence of the amino group at the C6 position and the carboxylic acid group at the C3 position on the aromatic system. These calculations can reveal the push-pull electronic effects between the electron-donating amino group and the electron-withdrawing carboxylic acid group, which would significantly impact the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For indolizine systems, the HOMO is typically distributed across the bicyclic ring, with significant coefficients on specific carbon atoms, indicating the most probable sites for electrophilic attack. Conversely, the LUMO distribution highlights the regions most susceptible to nucleophilic attack. In the context of this compound, the amino group is expected to raise the energy of the HOMO, enhancing the nucleophilicity of the indolizine ring, particularly at positions ortho and para to the amino group. The carboxylic acid, being an electron-withdrawing group, would lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack, potentially at the C3 position or other electronically deficient sites. FMO analysis is a powerful tool for predicting the regioselectivity of cycloaddition and substitution reactions involving the indolizine core. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for mapping out the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction pathways.

Transition State Analysis and Reaction Pathways

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

In the synthesis of substituted indolizines, such as through 1,3-dipolar cycloaddition reactions, DFT calculations have been used to locate and characterize the transition states. researchgate.net These studies often reveal that the reactions proceed through asynchronous concerted pathways, where the formation of new chemical bonds is not simultaneous. researchgate.net For reactions involving this compound, transition state analysis would be critical in understanding how the substituents influence the stereochemical and regiochemical outcomes of a reaction. For instance, in a cycloaddition reaction, the orientation of the reactants in the transition state would be dictated by both steric and electronic interactions involving the amino and carboxylic acid groups.

Energetic and Electronic Approaches to Regioselectivity

Regioselectivity, the preference for one direction of bond formation over another, is a critical aspect of synthetic chemistry. Computational chemistry offers several approaches to predict and explain this phenomenon. By comparing the activation energies of different possible reaction pathways, the most favorable regioisomeric product can be identified. researchgate.net

In the context of substituted indolizines, DFT-based reactivity descriptors, such as local electrophilicity and nucleophilicity indices, can provide a more nuanced understanding of regioselectivity. researchgate.net These indices pinpoint the most reactive sites within a molecule for electrophilic or nucleophilic attack. For this compound, these calculations would likely show a complex interplay of electronic effects. The electron-donating amino group would enhance the nucleophilicity of certain ring positions, while the electron-withdrawing carboxylic acid group would increase the electrophilicity of others. The regiochemical outcome of a particular reaction would therefore depend on the nature of the reacting partner and which of these electronic influences dominates the interaction in the transition state.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is crucial to its biological activity and physical properties. Computational methods can explore the potential energy surface to identify stable conformers and the energy barriers between them.

For this compound, a key area of conformational flexibility lies in the orientation of the carboxylic acid group relative to the indolizine ring. Rotation around the C3-carboxyl bond could lead to different conformers with varying degrees of planarity and different possibilities for intramolecular interactions.

Computational Approaches to Spectroscopic Data Interpretation

In the study of novel compounds like this compound, a synergistic approach combining experimental spectroscopic techniques with computational chemistry is indispensable for a comprehensive understanding of its electronic and structural properties. Computational methods, particularly those based on Density Functional Theory (DFT), serve as a powerful tool to predict, verify, and interpret experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This section delves into the computational strategies employed to elucidate the spectroscopic characteristics of this compound.

The process typically commences with the optimization of the molecule's ground-state geometry using a selected DFT functional and basis set. This optimized structure represents a minimum on the potential energy surface and provides the foundation for subsequent calculations. Following geometry optimization, frequency calculations are performed to predict the vibrational (IR) spectra and to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). Furthermore, NMR chemical shifts and electronic transitions (UV-Vis) are calculated to provide a complete spectroscopic profile of the molecule.

The correlation between theoretical calculations and experimental data provides a deeper level of insight. For instance, discrepancies between calculated and observed spectra can reveal specific molecular interactions, such as intermolecular hydrogen bonding or solvent effects, that are present in the experimental conditions. By modeling the molecule in different environments (e.g., in the gas phase versus in various solvents via continuum models), computational studies can help to disentangle these complex influences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are extensively used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The GIAO (Gauge-Including Atomic Orbital) method is one of the most common and reliable approaches for calculating NMR parameters. By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.

The calculated chemical shifts (δ_calc) are often linearly correlated with the experimental chemical shifts (δ_exp) to correct for systematic errors arising from the chosen computational level and the exclusion of explicit solvent and rovibrational effects. The correlation can be expressed as δ_exp = a * δ_calc + b, where 'a' and 'b' are determined from a linear regression analysis of the data.

Below is an illustrative table showcasing a hypothetical correlation between experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a TMS reference.

Atom PositionNucleusHypothetical Experimental Shift (δ_exp)Hypothetical Calculated Shift (δ_calc)
H1¹H7.857.92
H2¹H7.217.28
H5¹H8.108.15
H7¹H6.806.85
H8¹H7.507.57
C2¹³C120.5121.2
C3¹³C105.3106.0
C5¹³C125.8126.5
C6¹³C140.1140.8
C7¹³C110.2110.9
C8¹³C118.9119.6
C8a¹³C135.4136.1
COOH¹³C168.0168.7

Vibrational (Infrared) Spectroscopy

Theoretical vibrational analysis is crucial for the assignment of complex experimental IR spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. This allows for a more accurate comparison with the experimental spectrum.

The detailed assignment of vibrational modes to specific functional groups and skeletal vibrations within the this compound molecule would be facilitated by such computational analysis. For example, the characteristic stretching frequencies of the N-H bonds of the amino group, the O-H and C=O bonds of the carboxylic acid group, and the C=C and C-N bonds of the indolizine ring can be precisely identified.

Table 2: Hypothetical Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory. A scaling factor of 0.967 is applied to the calculated frequencies.

Vibrational ModeHypothetical Experimental FrequencyHypothetical Calculated Frequency (Scaled)Assignment
ν(O-H)34503455Carboxylic acid O-H stretch
ν_as(N-H)33503358Asymmetric N-H stretch
ν_s(N-H)32503255Symmetric N-H stretch
ν(C=O)16851690Carboxylic acid C=O stretch
δ(N-H)16201625N-H bending
ν(C=C)15801585Aromatic ring C=C stretch

Electronic (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra of molecules. By calculating the energies of the vertical electronic transitions from the ground state to various excited states, TD-DFT can provide the absorption wavelengths (λ_max) and oscillator strengths (which are related to the intensity of the absorption).

For this compound, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic indolizine core and n → π* transitions involving the lone pairs of the nitrogen and oxygen atoms. The influence of the amino and carboxylic acid substituents on the electronic structure and the resulting UV-Vis spectrum can be systematically investigated.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound in Methanol (B129727) Calculations performed at the TD-B3LYP/6-311+G(d,p) level of theory with the IEFPCM solvent model for methanol.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3800.45HOMO → LUMO (π → π)
S₀ → S₂3100.15HOMO-1 → LUMO (π → π)
S₀ → S₃2750.28HOMO → LUMO+1 (π → π*)

Advanced Applications and Future Research Directions of 6 Amino Indolizine 3 Carboxylic Acid in Chemical Sciences

As a Versatile Synthetic Building Block in Organic Synthesis

The structure of 6-Amino-indolizine-3-carboxylic acid, featuring an aromatic amine, a carboxylic acid, and a reactive heterocyclic core, makes it an exceptionally versatile building block for synthetic chemists. jbclinpharm.orgjbclinpharm.org Each functional group offers a distinct handle for chemical modification, allowing for the stepwise or simultaneous construction of complex molecular architectures.

The primary amino group at the C-6 position can readily undergo a wide range of classical amine reactions. These include N-acylation to form amides, N-alkylation, and diazotization followed by substitution, which allows for the introduction of a variety of other functional groups. The carboxylic acid at the C-3 position is equally versatile. It can be converted into esters, amides through coupling with various amines, or transformed into an acid chloride to facilitate reactions with nucleophiles. researchgate.netarkat-usa.org

Furthermore, the indolizine (B1195054) nucleus itself is electron-rich and susceptible to electrophilic substitution, which typically occurs at the C-1 and C-3 positions. jbclinpharm.orgjbclinpharm.org Since the C-3 position is already functionalized, electrophilic attack would be directed to the C-1 position, enabling further diversification of the scaffold. This reactivity allows for the introduction of nitro, halogen, or acyl groups, expanding its synthetic utility. The presence of two functionalizable C-H bonds in some indolizine motifs makes them attractive for accessing more complex fused scaffolds. acs.org

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential ProductReagents/Conditions
C-6 Amino GroupN-AcylationAmide DerivativeAcid Chloride, Anhydride
C-6 Amino GroupN-AlkylationSecondary/Tertiary AmineAlkyl Halide, Base
C-3 Carboxylic AcidEsterificationEster DerivativeAlcohol, Acid Catalyst
C-3 Carboxylic AcidAmide CouplingAmide DerivativeAmine, Coupling Agent (e.g., HBTU) nih.gov
Indolizine Core (C-1)Electrophilic Substitution1-Halo/Nitro/Acyl DerivativeNBS/NCS, HNO₃/H₂SO₄, Acyl Chloride/AlCl₃

Design of Novel Functional Molecules Incorporating the Indolizine Core

The unique electronic and structural features of the this compound scaffold make it an ideal candidate for designing novel functional molecules. The indolizine ring system is known to be a core component of various fluorescent dyes. chim.itrsc.org The inherent fluorescence can be tuned by modifying the substituents on the ring.

The amino and carboxylic acid groups on this compound serve as ideal conjugation sites. For instance, the amino group can be reacted with activated carboxylic acids of other molecules, while the carboxylic acid group can be coupled with amines. biotium.com This allows for the covalent attachment of the indolizine core to biomolecules like amino acids, peptides, or other fluorescent labels to create sophisticated probes for biological imaging or sensors. rsc.orgmdpi.com The synthesis of functionalized benzophenoxazinones, which are analogues of Nile Red, has been achieved by reacting them with compounds containing amino groups. rsc.org

In medicinal chemistry, the indolizine nucleus is considered a "privileged structure" due to its presence in numerous bioactive compounds. chim.itresearchgate.net Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net The title compound can serve as a starting point for creating libraries of novel drug candidates through combinatorial modification of its amino and carboxyl functionalities. jbclinpharm.org For example, coupling various amino acids to the C-3 carboxylic acid position could generate a library of peptidomimetic compounds for screening against various biological targets. arkat-usa.org

Table 2: Potential Functional Molecules Derived from this compound
Molecular ClassPotential ApplicationSynthetic Strategy
Fluorescent DyesBiological Imaging, SensingCoupling the amino or carboxyl group with other chromophores or quenchers. biotium.comrsc.org
BioconjugatesTargeted Drug Delivery, DiagnosticsCovalent linkage to peptides, antibodies, or other biomolecules. mdpi.com
Pharmaceutical LeadsAnticancer, Antimicrobial AgentsCombinatorial derivatization of the amino and carboxyl groups to create compound libraries. researchgate.net
Polymeric MaterialsOptoelectronic DevicesIncorporation as a monomer into polymers like polyurethanes or polyesters. google.com

Development of Green Chemistry Approaches for its Synthesis

Traditional methods for synthesizing heterocyclic compounds often involve multiple steps, harsh reaction conditions, and the use of hazardous organic solvents. nih.gov In recent years, significant effort has been directed towards developing more environmentally friendly or "green" synthetic routes for the indolizine core. researchgate.netijettjournal.org These principles are directly applicable to the synthesis of this compound.

One promising green approach is the use of biocatalysis. Researchers have successfully used enzymes, such as lipases from Candida antarctica, to catalyze the one-pot synthesis of indolizine derivatives in aqueous media. nih.govnih.gov These enzymatic reactions often exhibit high selectivity and operate under mild conditions, reducing energy consumption and waste. nih.gov Another green technique is the application of ultrasound irradiation, which can accelerate reaction rates, improve yields, and often allows for synthesis in greener solvents or even under solvent-free conditions. researchgate.netnih.govnih.gov The use of water as a solvent, wherever possible, represents a significant improvement over volatile organic compounds (VOCs). ijettjournal.org

Table 3: Comparison of Synthetic Approaches for the Indolizine Core
MethodAdvantagesDisadvantagesReference
Classical Synthesis (e.g., Chichibabin)Well-established, versatileOften requires high temperatures, harsh reagents, and organic solvents rsc.orgrsc.org
Biocatalysis (e.g., Lipase)Mild conditions, high selectivity, aqueous media, environmentally friendlyLimited substrate scope, longer reaction times may be needed nih.govnih.gov
Ultrasound-Assisted SynthesisFaster reactions, higher yields, reduced energy consumptionRequires specialized equipment, scalability can be a challenge nih.govnih.gov
Microwave-Assisted SynthesisDramatically reduced reaction times, improved yieldsRequires specialized microwave reactors, potential for localized overheating ijettjournal.org

Exploration of New Reaction Discoveries Involving the Compound

While the classical reactivity of the functional groups on this compound is well-understood, the compound represents fertile ground for the discovery of new chemical transformations. A major frontier in modern organic synthesis is the transition-metal-catalyzed functionalization of carbon-hydrogen (C–H) bonds. acs.orgrsc.org

The indolizine scaffold of this compound possesses several C–H bonds on its pyridine (B92270) ring (positions C-5, C-7, C-8) that are not typically involved in electrophilic substitution. These sites could potentially be activated by transition metals like palladium, rhodium, or ruthenium, allowing for the direct introduction of new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov Such C–H functionalization reactions would provide novel, atom-economical pathways to previously inaccessible derivatives. For example, a directed C-H arylation at the C-5 or C-7 position could lead to compounds with extended π-systems, which might possess interesting photophysical or electronic properties.

Another area for exploration is the discovery of novel cycloaddition or domino reactions involving the indolizine core. acs.org The development of new catalytic systems, including organocatalysis, could unveil unprecedented reactivity patterns. rsc.org For instance, a Brønsted acid-catalyzed C3-alkylation of indolizines has been established with various electrophiles, demonstrating a useful method for synthesizing C3-functionalized indolizine derivatives. rsc.org Although the C-3 position is blocked in the title compound, similar organocatalytic strategies might be developed to functionalize other positions on the ring, leading to the discovery of new reactions and the synthesis of structurally unique molecules.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 6-Amino-indolizine-3-carboxylic acid to ensure stability?

  • Methodological Answer: Store the compound at room temperature (RT) in a tightly sealed, light-protected container. Avoid exposure to moisture and extreme temperatures. Stability is typically maintained under these conditions for >12 months, as validated by purity assessments (>98%) via HPLC .

Q. Which solvents are optimal for preparing stock solutions of this compound, and what considerations guide solvent selection?

  • Methodological Answer: Dimethyl sulfoxide (DMSO) is preferred for initial stock solutions due to its high solvation capacity. For aqueous compatibility, dilute with phosphate-buffered saline (PBS) or ethanol (≤5% v/v). Pre-warm DMSO to 25°C to avoid precipitation. Centrifugation at 10,000 rpm for 5 minutes post-dissolution ensures homogeneity .

Q. How can researchers verify the purity of this compound prior to experimental use?

  • Methodological Answer: Use reverse-phase HPLC with a C18 column (flow rate: 1 mL/min, UV detection at 254 nm). Compare retention times against certified reference standards. Mass spectrometry (LC-MS) further confirms molecular integrity by matching the observed [M+H]⁺ ion to the theoretical mass (176.17 g/mol) .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

  • Methodological Answer: A common method involves refluxing indolizine precursors with sodium acetate in acetic acid (3–5 hours at 120°C). Catalytic palladium-based systems (e.g., Pd/C) enhance regioselectivity for amino-group introduction. Yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of reactants (1:1.1 molar ratio) .

Q. How can structural analogs of this compound be designed to enhance bioactivity while retaining solubility?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., halogens) at the 6-position to modulate electronic density without compromising solubility. Computational modeling (e.g., DFT) predicts substituent effects on logP values (<2.5 ensures aqueous compatibility). Validate via comparative solubility assays in DMSO/PBS .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer: Implement rigorous quality control (QC) protocols:

  • Step 1: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Step 2: Purify via flash chromatography (gradient elution) to isolate the target compound.
  • Step 3: Standardize crystallization conditions (e.g., slow cooling in ethanol) to ensure consistent crystal morphology .

Q. Which analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons).
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks.
  • FT-IR Spectroscopy: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Key Considerations for Experimental Design

  • Contradiction Analysis: Discrepancies in solubility data (e.g., DMSO vs. ethanol) may arise from batch-specific impurities. Always cross-validate with fresh QC data .
  • Safety Protocols: Use fume hoods and PPE when handling quinoline analogs (potential irritants). Emergency protocols should align with MedChemExpress guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.